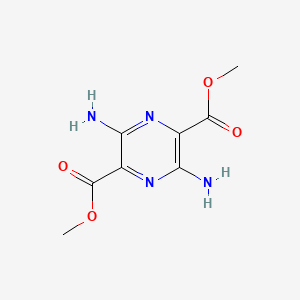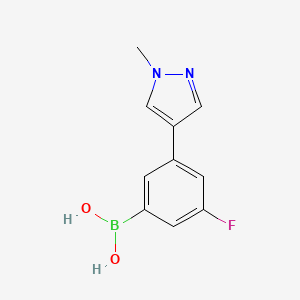![molecular formula C7H8N4 B15330661 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and an amine group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Triazole Ring: The pyridine ring is functionalized to introduce the triazole moiety. This can be achieved through cyclization reactions involving hydrazine and a suitable carboxylic acid derivative.
Methylation: The triazole ring is then methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: Finally, the amine group is introduced at the 8-position through nitration followed by reduction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The triazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or chlorine, while nucleophilic substitutions may involve alkylating agents.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Primary, secondary, or tertiary amines, amides.
Substitution Products: Halogenated derivatives, alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, and modulation of signaling pathways.
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar but features a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring fused to the triazole ring.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound has a pyrimidinol group instead of an amine group.
Uniqueness: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the 5-position and amine group at the 8-position contribute to its distinct properties compared to other triazolo compounds.
Does this cover everything you were looking for?
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3 |
Clave InChI |
AXMJOKNITVLFNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=NN=CN12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
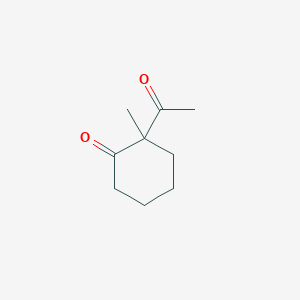
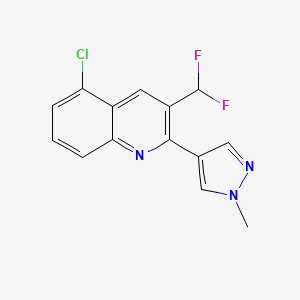
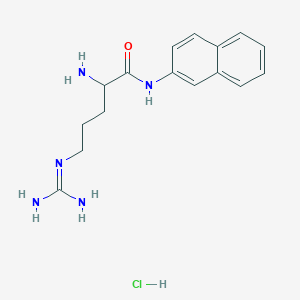
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
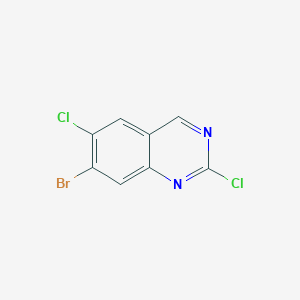

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

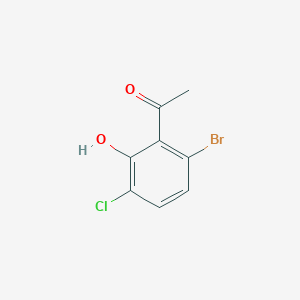
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
